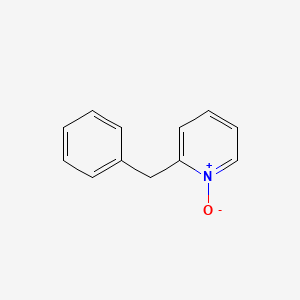
Pyridine, 2-(phenylmethyl)-, 1-oxide
Übersicht
Beschreibung
Pyridine, 2-(phenylmethyl)-, 1-oxide is an organic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of a benzyl group attached to the second position of the pyridine ring, with an oxygen atom bonded to the nitrogen atom of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(phenylmethyl)-, 1-oxide typically involves the oxidation of 2-benzylpyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired N-oxide product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2-(phenylmethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form benzoylpyridine derivatives.
Reduction: The N-oxide group can be reduced back to the parent pyridine compound.
Substitution: The benzyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper(I) iodide in dimethyl sulfoxide at 100°C under an oxygen atmosphere.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzoylpyridine derivatives.
Reduction: 2-Benzylpyridine.
Substitution: Halogenated benzylpyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-(phenylmethyl)-, 1-oxide has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Pyridine, 2-(phenylmethyl)-, 1-oxide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The N-oxide group increases the electron density on the nitrogen atom, making it more reactive towards electrophiles. This reactivity is exploited in various catalytic processes, where the compound can facilitate the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
2-Benzylpyridine: The parent compound without the N-oxide group.
2-Phenylpyridine N-oxide: Similar structure but with a phenyl group instead of a benzyl group.
Pyridine N-oxide: The simplest N-oxide derivative of pyridine.
Uniqueness: Pyridine, 2-(phenylmethyl)-, 1-oxide is unique due to the presence of both the benzyl group and the N-oxide group, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
20531-86-6 |
|---|---|
Molekularformel |
C12H11NO |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
2-benzyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H11NO/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI-Schlüssel |
PGROZZNFAMSNJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=CC=[N+]2[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
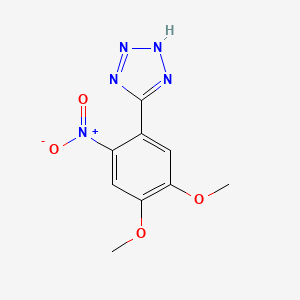
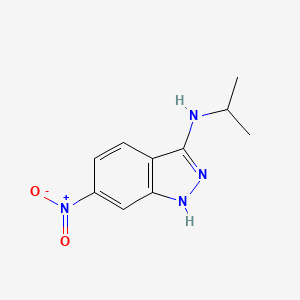
![1-Benzyl-7-hydroxy-6-methyl-8-nitro-2,3-dihydroimidazo[1,2-A]pyridin-5(1H)-one](/img/structure/B8785442.png)
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B8785449.png)
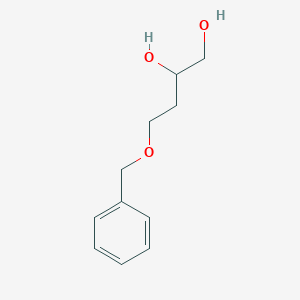

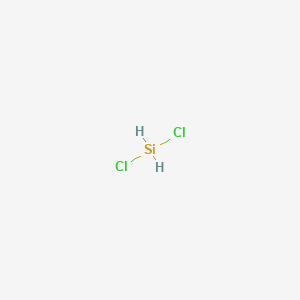
![2-[(2-Fluoro-4-nitrophenoxy)methyl]pyridine](/img/structure/B8785473.png)

![6,7-Dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboximidamide](/img/structure/B8785504.png)


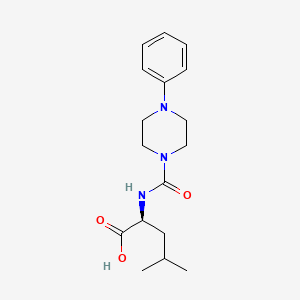
![((1S)-1-Phenylethyl)(1,4-dioxaspiro[4.5]dec-8-yl)amine](/img/structure/B8785539.png)
